REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=1.O=[CH:16][C:17](=[CH2:19])[CH3:18].C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].O>[CH3:19][C:17]1[CH:16]=[N:14][C:9]2[C:10]([CH:18]=1)=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH3:6] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated with an oil bath to 115° C.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography (eluent: dichloromethane/methanol 98/2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC2=C(C=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 29.5% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |